molecular formula C22H22N2O3S B11629162 2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-phenylacetamide

2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-phenylacetamide

Cat. No.: B11629162
M. Wt: 394.5 g/mol
InChI Key: VUCXVJCCKZKBJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-phenylacetamide is a complex organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonamido group attached to an acetamide moiety, with additional phenyl and dimethylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-phenylacetamide typically involves multi-step organic reactions. One common method involves the reaction of 2,3-dimethylbenzenesulfonyl chloride with N-phenylacetamide in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamido group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-phenylacetamide involves its interaction with specific molecular targets. The sulfonamido group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[N-(2,6-Dimethylphenyl)benzenesulfonamido]-N-phenylacetamide
  • 2-[N-(2,4-Dimethylphenyl)benzenesulfonamido]-N-phenylacetamide
  • 2-[N-(3,4-Dimethylphenyl)benzenesulfonamido]-N-phenylacetamide

Uniqueness

2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-phenylacetamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C22H22N2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-phenylacetamide

InChI

InChI=1S/C22H22N2O3S/c1-17-10-9-15-21(18(17)2)24(28(26,27)20-13-7-4-8-14-20)16-22(25)23-19-11-5-3-6-12-19/h3-15H,16H2,1-2H3,(H,23,25)

InChI Key

VUCXVJCCKZKBJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.